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Compound of Interest

Compound Name: 2-NP-Amoz

Cat. No.: B1141357

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic properties of 2-NP-
Amoz, a key derivative used in the analytical determination of the furaltadone metabolite, 3-
amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Understanding the spectral characteristics
of 2-NP-Amoz is crucial for method development, validation, and accurate quantification of
AMOZ in various matrices, particularly in the context of food safety and veterinary drug residue
analysis. This document outlines the available mass spectrometry (MS) data, predicted Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and detailed experimental
protocols for its analysis.

Chemical Identity

Systematic Name: 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-
oxazolidin-2-one[1]

Synonyms: 2-NP-AMOZ, 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-
oxazolidinone[1]

Molecular Formula: C1sH1sN4Os[1]

Molecular Weight: 334.33 g/mol [1]
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« CAS Number: 183193-59-1[1]

Spectroscopic Data
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the
primary technique for the detection and quantification of 2-NP-Amoz. The following table
summarizes the key mass spectral data.

Parameter Value Source
lonization Mode Electrospray (ESI+) PubChem
Precursor lon [M+H]* m/z 335.135

MS/MS Fragments

Fragment 1 m/z 291
Fragment 2 m/z 262
Fragment 3 m/z 193

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 2-NP-Amoz is not readily available in the public domain. However,
based on its chemical structure, the following table provides predicted *H and 3C NMR
chemical shifts. These predictions are based on established chemical shift values for similar
functional groups and structural motifs.

Predicted *H NMR Data (Solvent: CDCIs)
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Chemical Shift Lo .
Multiplicity Number of Protons  Assignment
(ppm)
Aromatic protons
~8.0-7.5 m 4H
(nitrophenyl group)
~7.4 S 1H Imine proton (-N=CH-)
CH proton of the
~4.8-4.6 m 1H o _
oxazolidinone ring
O-CHz: of the
~4.2-4.0 m 2H
oxazolidinone ring
O-(CH2)2 of the
~3.8-3.6 t 4H o
morpholine ring
CH: group linking the
~2.9-27 m 2H ’ 9 P g
two rings
N-(CHz)z of the
~26-24 t 4H
morpholine ring
Predicted 13C NMR Data (Solvent: CDCls)
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Chemical Shift (ppm) Assignment

~155 Carbonyl carbon (C=0) of the oxazolidinone
~148 Aromatic carbon attached to NO2

~145 Imine carbon (-N=CH-)

~133-124 Aromatic carbons

~70 O-CHz2 of the oxazolidinone ring

~67 O-(CHz)2 of the morpholine ring

~58 CHz group linking the two rings

~54 N-(CHz2)2 of the morpholine ring

~50 CH proton of the oxazolidinone ring

Infrared (IR) Spectroscopy

As with NMR, experimental IR spectra for 2-NP-Amoz are not widely published. The following
table presents the expected characteristic IR absorption bands based on the functional groups
present in the molecule.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1141357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Functional Group

Wavenumber (cm~12) Intensity . .
Vibration
~3100 - 3000 Medium Aromatic C-H stretch
Aliphatic C-H stretch
~2950 - 2850 Medium (morpholine and
oxazolidinone)
C=0 stretch (cyclic carbamate
~1750 Strong ) o
in oxazolidinone)
~1640 Medium C=N stretch (imine)
~1600, ~1470 Medium C=C stretch (aromatic ring)
Asymmetric and symmetric
~1520, ~1350 Strong
NO:2 stretch
C-O stretch (ether in
~1250 - 1050 Strong morpholine and ester in
oxazolidinone)
~1120 Strong C-N stretch

Experimental Protocols
Mass Spectrometry (LC-MS/MS) for 2-NP-Amoz Analysis

This protocol describes a general method for the determination of AMOZ in a sample matrix,

which involves the derivatization to 2-NP-Amoz.

[EEN

. Sample Preparation and Derivatization:

Homogenize the sample matrix (e.g., tissue, honey).

Perform an acid hydrolysis to release the protein-bound AMOZ.

Add a solution of 2-nitrobenzaldehyde in an appropriate solvent (e.g., dimethyl sulfoxide).

Incubate the mixture to allow for the derivatization reaction to form 2-NP-Amoz.
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» Neutralize the reaction mixture.
o Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

o Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for
LC-MS/MS analysis.

2. Liquid Chromatography:
e Column: A C18 reversed-phase column is typically used.

» Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with
formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

» Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
« Injection Volume: Typically 5-20 pL.

3. Mass Spectrometry:

 lon Source: Electrospray lonization (ESI) in positive mode.

e Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

e MRM Transitions: Monitor the transition from the precursor ion ([M+H]*, m/z 335.1) to at
least two product ions (e.g., m/z 291 and 262) for confirmation and quantification.

General Protocols for NMR and IR Spectroscopy

NMR Spectroscopy:

e Sample Preparation: Dissolve a few milligrams of purified 2-NP-Amoz in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

o Experiments: Acquire tH, 13C, and potentially 2D NMR spectra (e.g., COSY, HSQC, HMBC)
for full structural elucidation.
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IR Spectroscopy:

o Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an
Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Scan the mid-IR range (typically 4000-400 cm~1).

Workflow and Diagrams

The following diagram illustrates the analytical workflow for the determination of AMOZ, which
involves the key step of derivatization to 2-NP-Amoz.

Instrumenta 1 Analysis

RGN LC Separation: MS/MS Detection
(C18 Column) (ESI+, MRM)

Click to download full resolution via product page

Caption: Analytical workflow for AMOZ determination via 2-NP-Amoz derivatization.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and analytical
characteristics of 2-NP-Amoz. While experimental NMR and IR data are not widely available,
the provided mass spectral data and predicted NMR and IR characteristics offer a strong
foundation for researchers and professionals in the field of drug and metabolite analysis. The
detailed LC-MS/MS protocol and the analytical workflow diagram serve as practical tools for the
implementation of sensitive and reliable methods for the detection of the furaltadone
metabolite, AMOZ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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